molecular formula C33H45N3O13S B12072814 6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12072814
M. Wt: 723.8 g/mol
InChI Key: QZOVHLAWBUMQFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Darunavir O-beta-D-glucuronide involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5’-diphosphoglucuronic acid trisodium salt (UDPGA) as a glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in a suitable buffer system, often at a pH range of 7.4 to 8.0, and at a temperature of around 37°C .

Industrial Production Methods: Industrial production of Darunavir O-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Darunavir O-beta-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the hydroxylation of the aromatic rings present in the darunavir structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include darunavir and its oxidized derivatives, which can be further analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

The mechanism of action of Darunavir O-beta-D-glucuronide involves its formation through the glucuronidation of darunavir. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from UDPGA to darunavir. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .

Comparison with Similar Compounds

Comparison: Darunavir O-beta-D-glucuronide is unique due to its specific glucuronidation site on the darunavir molecule. Compared to other glucuronides, it exhibits distinct pharmacokinetic properties and metabolic stability. For instance, Darunavir N-glucuronide and Darunavir acyl-glucuronide differ in their glucuronidation sites, leading to variations in their metabolic pathways and excretion profiles .

Properties

Molecular Formula

C33H45N3O13S

Molecular Weight

723.8 g/mol

IUPAC Name

6-[3-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)

InChI Key

QZOVHLAWBUMQFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N

Origin of Product

United States

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